molecular formula C22H26N2O4S B2511234 3-(4-methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide CAS No. 2034348-78-0

3-(4-methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide

Cat. No.: B2511234
CAS No.: 2034348-78-0
M. Wt: 414.52
InChI Key: UXKWHRJLCFJABW-UHFFFAOYSA-N
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Description

3-(4-Methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide (CAS 2034348-78-0) is a chemical compound with a molecular formula of C22H26N2O4S and a molecular weight of 414.52 g/mol . This research chemical is offered in high purity for use in scientific investigations and is strictly for Research Use Only. The compound features a distinctive molecular structure that incorporates both a methanesulfonylphenyl group and a 2-oxopiperidine moiety, a feature present in molecules studied for various biological activities . The predicted physicochemical properties include a density of 1.269±0.06 g/cm³ at 20 °C and a boiling point of 763.0±60.0 °C . Researchers can acquire this compound for laboratory studies, with various quantities available to suit different research scales .

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-16-6-10-18(15-20(16)24-14-4-3-5-22(24)26)23-21(25)13-9-17-7-11-19(12-8-17)29(2,27)28/h6-8,10-12,15H,3-5,9,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKWHRJLCFJABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methanesulfonylphenylboronic acid with 4-methyl-3-(2-oxopiperidin-1-yl)phenyl bromide under palladium-catalyzed cross-coupling conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the oxopiperidinyl moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3-(4-Methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases such as inflammation and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

3-(2-Bromophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide (CAS: 1448070-81-2)

  • Structural Similarity : Differs only in the substituent at the 3-position of the propanamide backbone (2-bromophenyl vs. 4-methanesulfonylphenyl).
  • Molecular Weight : 415.3 g/mol (vs. 414.5 g/mol for the target compound).
  • No biological data are reported, but the bromophenyl group could influence halogen-bonding interactions in receptor binding .

3-Chloro-N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide (CAS: 923825-44-9)

  • Structural Similarity : Shares the propanamide core and a substituted phenyl ring.
  • Key Differences :
    • A chloro substituent replaces the methanesulfonyl group.
    • The phenyl ring has a methoxy group and a piperidinylsulfonyl substituent instead of methyl and 2-oxopiperidin-1-yl groups.
  • Functional Implications : The sulfonyl group directly attached to the piperidine ring may enhance metabolic stability, while the methoxy group could modulate electronic effects on the aromatic ring .

N-(2-{[2,3'-Bithiophene]-5-yl}ethyl)-3-(4-methanesulfonylphenyl)propanamide (CAS: 2034547-72-1)

  • Structural Similarity : Contains the 4-methanesulfonylphenyl group but replaces the 2-oxopiperidin-1-yl aniline with a bithiophene-ethylamine moiety.
  • Molecular Weight : 419.6 g/mol.
  • The ethylamine linker could increase flexibility compared to the rigid piperidinone ring in the target compound .

Dopamine D2 Receptor Antagonists ()

Compounds such as 3-(2-oxopiperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 6) share the 2-oxopiperidin-1-yl aniline group but feature trifluoromethylphenyl instead of methanesulfonylphenyl.

  • Key Differences :
    • The trifluoromethyl group is strongly electron-withdrawing, which may alter receptor-binding affinity compared to the sulfonyl group.
    • Reported yields for these analogs range from 24% to 47%, suggesting synthetic challenges in modifying the propanamide backbone .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Pharmacological Relevance
Target Compound C22H25N2O4S 414.5 4-Methanesulfonylphenyl, 4-methyl-3-(2-oxopiperidin-1-yl)phenyl Enzyme/receptor modulation
3-(2-Bromophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide C21H23BrN2O2 415.3 2-Bromophenyl Halogen bonding in target engagement
3-Chloro-N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide C15H21ClN2O4S 384.9 Chloro, 4-methoxy, piperidinylsulfonyl Metabolic stability enhancement
N-(2-{[2,3'-Bithiophene]-5-yl}ethyl)-3-(4-methanesulfonylphenyl)propanamide C20H21NO3S3 419.6 Bithiophene-ethylamine, 4-methanesulfonylphenyl Hydrophobic interaction optimization
3-(2-Oxopiperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 6, ) C15H17F3N2O2 314.3 Trifluoromethylphenyl Dopamine D2 receptor antagonism

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The methanesulfonyl group in the target compound likely enhances solubility and hydrogen-bond acceptor capacity compared to halogenated or alkyl substituents.
  • Synthetic Feasibility : Analogs with trifluoromethyl or bithiophene groups (e.g., Compound 6 , CAS 2034547-72-1 ) show moderate yields (24–47%), suggesting that introducing bulkier substituents may require optimized coupling conditions.
  • Biological Potential: While direct biological data for the target compound are unavailable, structurally related dopamine D2 antagonists () and kinase inhibitors () highlight the versatility of the propanamide scaffold in drug discovery .

Biological Activity

The compound 3-(4-methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide is a complex organic molecule that has garnered attention for its potential biological activity, particularly in the context of anti-inflammatory and analgesic properties. This article explores its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a propanamide backbone with two distinct aromatic substitutions: one containing a methanesulfonyl group and another with a 2-oxopiperidin-1-yl moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly enzymes involved in inflammatory processes.

Table 1: Chemical Structure Characteristics

PropertyDescription
Molecular FormulaC₁₈H₁₈N₂O₃S
Molecular Weight342.41 g/mol
SolubilitySoluble in organic solvents; limited in water
Functional GroupsAmide, sulfonyl, aromatic

Anti-inflammatory Properties

Research indicates that compounds similar to This compound exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory responses. COX-2 inhibitors are known for their analgesic and anti-inflammatory effects.

In a study evaluating various derivatives, it was found that certain analogs demonstrated significant COX-2 inhibitory activity (IC50 values ranging from 0.0032 µM to 0.10 µM) while maintaining selectivity over COX-1, which is crucial for minimizing gastrointestinal side effects typically associated with non-selective NSAIDs .

The proposed mechanism involves the binding of the compound to the active site of COX-2, where the methanesulfonyl group enhances interaction through hydrogen bonding and hydrophobic interactions. Molecular docking studies suggest that the orientation of the piperidinyl moiety is critical for achieving optimal binding affinity .

Case Studies

  • In Vivo Efficacy : In a carrageenan-induced rat paw edema model, compounds structurally related to our target exhibited significant reductions in inflammation compared to standard treatments like celecoxib. For instance, one derivative reduced inflammation by 67% at a dosage of 1 mg/kg, highlighting the potential therapeutic applications of this class of compounds .
  • Safety Profile : Toxicological assessments have shown that derivatives of this compound maintain a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models .

Synthesis and Structural Analysis

The synthesis of This compound typically involves multi-step organic reactions including condensation reactions between appropriate amines and sulfonyl chlorides. The final product can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structural integrity.

Table 2: Synthesis Steps Overview

StepDescription
Step 1Synthesis of the methanesulfonyl phenyl precursor
Step 2Formation of the piperidine derivative
Step 3Coupling reaction to form the final propanamide

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